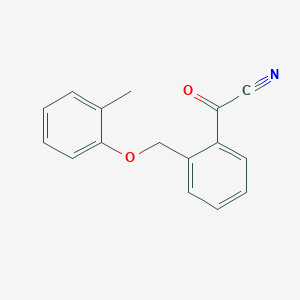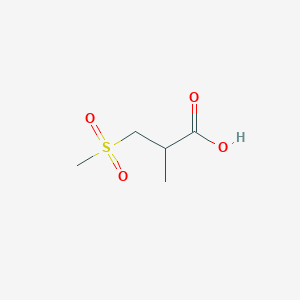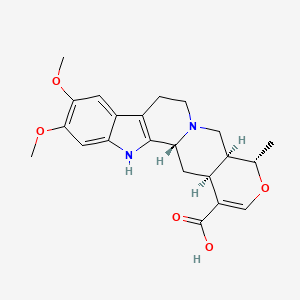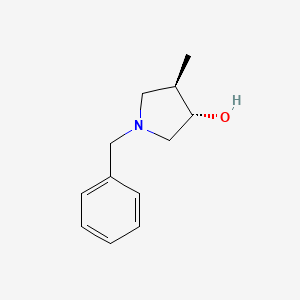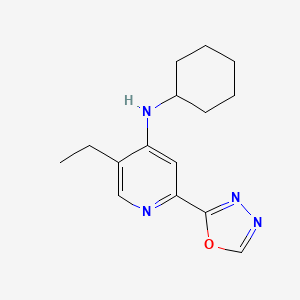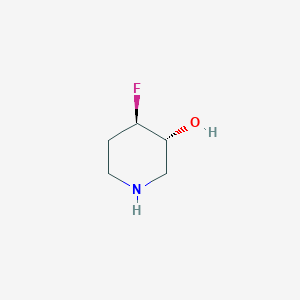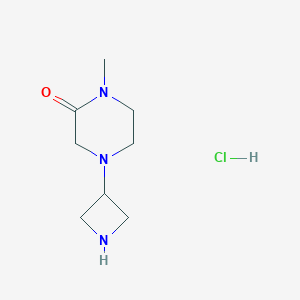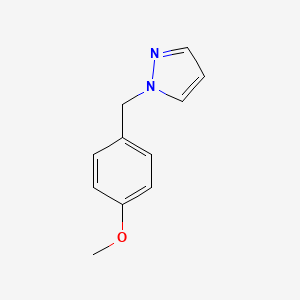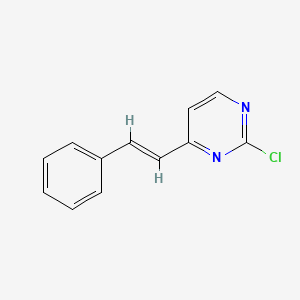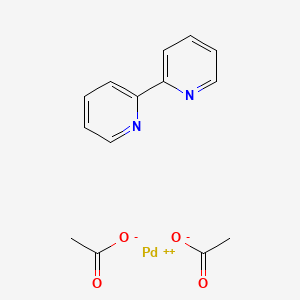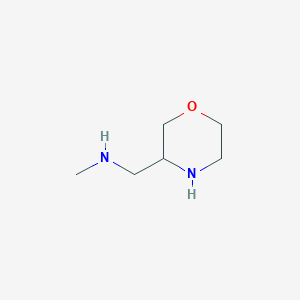![molecular formula C16H14N2O4S B3366821 Ethyl 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate CAS No. 146603-30-7](/img/structure/B3366821.png)
Ethyl 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Overview
Description
Chemical compounds like “Ethyl 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate” typically belong to a class of organic compounds known as heterocyclic compounds, which contain a ring structure containing at least two different elements as part of its ring .
Synthesis Analysis
The synthesis of such compounds often involves complex organic reactions. For example, the synthesis of similar pyridine derivatives often involves reactions with various reactants such as amines, aldehydes, and carboxylic acids .Molecular Structure Analysis
The molecular structure of such compounds is typically analyzed using techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving such compounds can be complex and varied, often involving multiple steps and various types of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds, including their melting point, boiling point, solubility, and reactivity, are typically determined using various analytical techniques .Scientific Research Applications
Palladium-Catalyzed Couplings
A key application of this compound involves its use in palladium-catalyzed decarboxylative Suzuki and Heck couplings. In a study, 2-aryl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridines were synthesized through these couplings, demonstrating the compound's potential in creating complex molecular structures (Suresh, Muthusubramanian, Kumaran, & Manickam, 2013).
Barton–Zard Reaction
This compound also plays a role in the Barton–Zard reaction, a method for synthesizing pyrrolo[2,3-b]indoles, which are important in medicinal chemistry. A study noted the formation of ethyl 8-(phenylsulfonyl)-1,8-dihydropyrrolo[2,3-b]indole-2-carboxylate in this context (Pelkey, Chang, & Gribble, 1996).
Antibacterial Activity
Ethyl 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate derivatives have been synthesized with observed antibacterial activity in vitro. This highlights its potential application in developing new antibacterial agents (Toja, Kettenring, Goldstein, & Tarzia, 1986).
Phosphine-Catalyzed Annulation
This compound is also used in phosphine-catalyzed [4 + 2] annulation processes, leading to the synthesis of highly functionalized tetrahydropyridines. Such processes are valuable in organic synthesis and pharmaceutical development (Zhu, Lan, & Kwon, 2003).
Enzyme Inhibition Studies
In the field of enzyme inhibition, derivatives of this compound have shown potential. They have been tested for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzyme inhibition activities, highlighting their potential in therapeutic applications, particularly in treatingneurodegenerative diseases (Khalid, Rehman, & Abbasi, 2014).
Synthesis of Pyrrolopyridine Derivatives
The compound has been used in the synthesis of pyrrolopyridine analogs. These derivatives have been studied for their diverse biological activities, including antibacterial properties, making them valuable in pharmaceutical research (Gad-Elkareem & El-Adasy, 2010).
Use as Protecting Groups
Ethyl 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate derivatives have been explored as protecting groups in organic synthesis. This application is important for the temporary modification of molecules in complex chemical syntheses (Alonso, Nájera, & Varea, 2003).
Antioxidant Activity
Some derivatives of this compound have shown significant antioxidant activity, which is crucial in the development of drugs aimed at combating oxidative stress-related diseases (Zaki, El‐Dean, Mickey, Marzouk, & Ahmed, 2017).
Novel Synthetic Routes
Ethyl 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate has been used in novel synthetic routes for the creation of complex heterocyclic systems. These synthetic routes are important for advancing the field of heterocyclic chemistry (Santo, Costi, Massa, & Artico, 1998).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 1-(benzenesulfonyl)pyrrolo[2,3-b]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4S/c1-2-22-16(19)14-11-12-7-6-10-17-15(12)18(14)23(20,21)13-8-4-3-5-9-13/h3-11H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRSSBYOXGZEQBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1S(=O)(=O)C3=CC=CC=C3)N=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60737885 | |
| Record name | Ethyl 1-(benzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60737885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
CAS RN |
146603-30-7 | |
| Record name | Ethyl 1-(benzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60737885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




